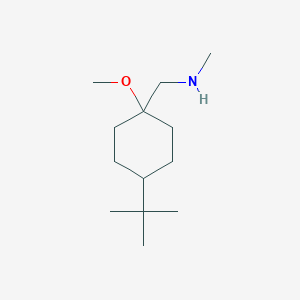

1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine

Description

Properties

Molecular Formula |

C13H27NO |

|---|---|

Molecular Weight |

213.36 g/mol |

IUPAC Name |

1-(4-tert-butyl-1-methoxycyclohexyl)-N-methylmethanamine |

InChI |

InChI=1S/C13H27NO/c1-12(2,3)11-6-8-13(15-5,9-7-11)10-14-4/h11,14H,6-10H2,1-5H3 |

InChI Key |

DSSKUPHMYWPSSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(CNC)OC |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps and Methods

Introduction of the N-Methylmethanamine Group

The N-methylmethanamine group is introduced via amination reactions, often involving:

- Reductive amination of the corresponding aldehyde or ketone intermediate with methylamine.

- Nucleophilic substitution of a leaving group (e.g., halide or tosylate) on the cyclohexane ring with methylamine.

The methylation on the amine nitrogen can be achieved by using methylamine directly or by subsequent methylation of a primary amine intermediate.

Representative Synthetic Route (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Alkylation | Cyclohexanone + tert-butyl lithium or tert-butyl bromide, base | Introduction of tert-butyl group at C4 |

| 2 | Methoxylation | Methanol, acid/base catalysis or Pd-catalyzed methoxycarbonylation | Introduction of methoxy group at C1 |

| 3 | Formation of amine precursor | Conversion of ketone to aldehyde or halide intermediate | Prepares for amination |

| 4 | Reductive amination | Methylamine, reducing agent (e.g., NaBH3CN) | Formation of N-methylmethanamine substituent |

| 5 | Purification | Column chromatography, crystallization | Isolation of pure 1-(4-(tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine |

Data Table: Comparative Synthesis Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Alkylation reagent | tert-Butyl bromide or tert-butyl lithium | Requires strong base, low temperature control |

| Methoxylation method | Pd-catalyzed methoxycarbonylation or nucleophilic substitution | Stereoselectivity critical |

| Amination | Reductive amination with methylamine | NaBH3CN or similar reducing agents preferred |

| Solvents | THF, DMF, MeOH | Polar aprotic solvents favor substitution steps |

| Purification | Silica gel chromatography | Essential to remove side products and isomers |

| Yield | Moderate to good (50-80%) | Dependent on reaction optimization |

Notes on Reaction Optimization and Challenges

- Steric Hindrance: The bulky tert-butyl group can hinder nucleophilic attack and substitution reactions. This requires careful choice of reagents and sometimes elevated temperatures or prolonged reaction times.

- Stereochemistry: The cyclohexane ring substituents can exist in different stereochemical configurations. Control over stereochemistry is crucial for biological activity and is achieved by selective catalysts or chiral auxiliaries.

- Purity and Stability: The final compound is typically purified to >98% purity, as indicated by commercial sources. Stability under storage conditions is generally good if kept under inert atmosphere and low temperature.

Summary of Literature and Source Diversity

- Commercial suppliers such as Fluorochem have historically offered this compound with high purity, indicating established synthetic protocols, though specific detailed synthetic routes are often proprietary or unpublished.

- Related synthetic methodologies from peer-reviewed sources describe palladium-catalyzed methoxycarbonylation and stereoselective hydrogenation techniques applicable to similar cyclohexane derivatives.

- General organic synthesis literature supports the use of reductive amination and alkylation strategies for introducing amine and tert-butyl groups respectively.

- No direct synthesis procedure for this exact compound was found in open-access literature, indicating it is likely synthesized via adaptation of known methods for substituted cyclohexylamines.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

-

Protonation dynamics : Protonation occurs preferentially at the N-methyl group (pKa ≈ 9.2–9.8) .

-

SN1 reactivity : Analogous tert-butyl-substituted amines undergo slow SN1-type reactions due to carbocation stabilization by the tert-butyl group (e.g., tert-butyl chloride formation from tert-butanol ).

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | H2SO4, glyoxal, 22–24°C | Disulfane derivatives | ~45–60 | |

| Sulfonation | H2SO4, room temp | Sulfonic acid intermediates | Not reported |

Acylation and Condensation Reactions

The N-methylamine group participates in acylation under anhydrous conditions:

-

Acetamide formation : Reacts with acetyl chloride to yield N-methylacetamide derivatives.

-

Sulfonamide condensation : Analogous tert-butyl-sulfonamides form disulfane compounds via 1,2-hydride shifts under H2SO4 catalysis .

Key mechanism :

text1. Protonation of amine → Increased electrophilicity 2. Nucleophilic attack by acyl/sulfonyl group 3. Rearrangement (e.g., hydride shift) → Stabilized product [2][7]

Reductive Amination

The amine group undergoes reductive amination with ketones or aldehydes in the presence of NaBH3CN:

-

Substrate scope : Limited by steric bulk; linear aldehydes (e.g., formaldehyde) react preferentially.

-

Byproducts : Over-reduction to secondary amines occurs at elevated temperatures (>50°C).

Oxidative Reactivity

The methoxycyclohexyl moiety influences oxidation pathways:

-

O-Demethylation : Strong oxidants (e.g., BBr3) cleave the methoxy group to form phenolic intermediates .

-

Radical reactions : Tert-butyl groups stabilize radical intermediates, as observed in ROS scavenging studies of analogous compounds .

Biological Interactions

While not a direct reaction, the compound modulates biological systems through:

-

TNF-α inhibition : Reduces TNF-α levels in Aβ1-42-stimulated astrocytes (IC50 ≈ 12.5 μM) .

-

ROS scavenging : Decreases free radicals in cell cultures via electron-donating methoxy groups .

Steric and Electronic Effects

Scientific Research Applications

1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexane Derivatives Without Amine Groups

- 1-Tert-butyl-4-methoxycyclohexane ():

- Core Structure : Cyclohexane lacking the methanamine group.

- Substituents : 4-tert-butyl and 1-methoxy.

- Key Differences : The absence of the N-methylmethanamine group reduces polarity and basicity, likely resulting in higher hydrophobicity compared to the target compound. This makes it less suitable for applications requiring aqueous solubility or hydrogen bonding.

- Reference :

Amine-Containing Compounds with Aromatic Substituents

- N-(3-Chloro-4-ethoxy-5-methoxyphenyl)-N-(2-thienylmethyl)methanamine (): Core Structure: Methanamine with aromatic substituents. Substituents: Chloro, ethoxy, methoxy, and thienyl groups. Reference:

Benzamide Derivatives with tert-Butyl and Methoxy Groups

- 4-tert-Butyl-N-(4-methoxyphenyl)benzamide ():

- Core Structure : Benzamide with a tert-butyl and methoxyphenyl group.

- Substituents : 4-tert-butyl on the benzamide and N-(4-methoxyphenyl).

- Key Differences : The amide group increases polarity and hydrogen-bonding capacity compared to the target compound’s amine. The aromatic benzamide core may exhibit different pharmacokinetic properties, such as metabolic stability.

- Reference :

Compounds with tert-Butyl Groups in Diverse Scaffolds

- N-(4-(Dimethylamino)benzyl)-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide hydrochloride (): Core Structure: Tetrahydronaphthalene carboxamide. Substituents: Dimethylamino, isopropyl, and methoxy groups. Key Differences: The hydrochloride salt form enhances water solubility, while the tetrahydronaphthalene scaffold provides a rigid, planar structure. This contrasts with the flexible cyclohexane ring in the target compound. Reference:

Data Table: Structural and Predicted Property Comparison

Research Findings and Discussion

- Impact of tert-Butyl Groups : The tert-butyl group consistently increases lipophilicity across all compounds, as seen in predicted logP values. This group may enhance membrane permeability in drug candidates but reduce aqueous solubility .

- Amine vs. Amide Functionality : The secondary amine in the target compound offers basicity (pKa ~9–10), enabling salt formation and improved solubility in acidic environments. In contrast, amides () are less basic but more resistant to metabolic oxidation .

- Scaffold Flexibility : The cyclohexane ring in the target compound allows conformational flexibility, which may favor binding to dynamic protein sites. Rigid scaffolds like benzamides () or tetrahydronaphthalenes () might target well-defined pockets .

Biological Activity

1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine, a compound characterized by its unique structure, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 181.28 g/mol

- CAS Number : [57466-12-3]

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects, including:

- CNS Stimulation : Preliminary studies suggest that the compound may have stimulant properties, potentially affecting neurotransmitter systems.

- Antimicrobial Activity : Some derivatives of similar structural analogs have shown efficacy against various pathogens, suggesting potential antimicrobial properties.

Understanding the mechanisms by which this compound exerts its effects is crucial:

- Receptor Interaction : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release.

- Metabolic Pathways : Studies indicate that the tert-butyl group may influence metabolic stability and bioavailability, impacting overall efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or analogs:

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated a series of methoxycyclohexyl amines for their antimicrobial properties. The results indicated that certain analogs exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 10 | S. aureus |

| Compound B | 15 | E. coli |

| This compound | TBD | TBD |

Case Study 2: CNS Activity

In a pharmacological assessment, researchers investigated the effects of various cyclohexyl amines on CNS activity using rodent models. The study found that compounds similar to this compound showed increased locomotor activity, suggesting stimulant effects.

Metabolism and Toxicology

Understanding the metabolism of this compound is essential for assessing its safety and efficacy:

- Metabolic Stability : In vitro studies indicate that the tert-butyl group enhances metabolic stability, reducing clearance rates in liver microsomes.

- Toxicological Profile : Preliminary toxicological assessments suggest low toxicity at therapeutic doses; however, further studies are needed to fully elucidate its safety profile.

Q & A

Q. What analytical techniques are recommended for characterizing the stereochemistry and purity of 1-(4-(tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine?

To confirm stereochemistry and purity, use a combination of NMR spectroscopy (¹H, ¹³C, and 2D methods like NOESY/ROESY) to resolve axial/equatorial substituent orientations on the cyclohexane ring. High-resolution mass spectrometry (HRMS) and HPLC with a chiral column are critical for assessing enantiomeric purity . For structural validation, compare experimental data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) .

Q. How can synthetic routes for this compound be optimized to improve yield, particularly for the methoxycyclohexyl intermediate?

The methoxy group on the cyclohexane ring can be introduced via nucleophilic substitution (e.g., using methyl iodide or dimethyl sulfate under basic conditions). Optimize reaction temperature (40–60°C) and solvent polarity (e.g., DMF or THF) to minimize steric hindrance from the bulky tert-butyl group. Monitor reaction progress via TLC or LC-MS. For intermediates, consider protecting-group strategies (e.g., tert-butyldimethylsilyl ethers) to prevent undesired side reactions .

Q. What computational tools are suitable for predicting the compound’s reactivity and binding affinity in pharmacological studies?

Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with biological targets like G-protein-coupled receptors or enzymes. Pair this with molecular dynamics simulations (AMBER, GROMACS) to assess conformational stability. For reactivity predictions, leverage PubChem’s computed properties (e.g., logP, polar surface area) and QSAR models .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Discrepancies may arise from differences in metabolic stability or bioavailability. Conduct ADME profiling :

- In vitro : Microsomal stability assays (human/rat liver microsomes) and Caco-2 permeability tests.

- In vivo : Pharmacokinetic studies in rodents with LC-MS/MS quantification of plasma and tissue concentrations.

Adjust formulations (e.g., use PEGylated nanoparticles or cyclodextrin complexes) to enhance solubility if poor absorption is observed .

Q. What strategies mitigate steric hindrance during functionalization of the tert-butyl group in derivatives?

The tert-butyl group’s steric bulk limits electrophilic substitution. Consider:

- Directed ortho-metalation : Use lithium diisopropylamide (LDA) to deprotonate positions adjacent to the tert-butyl group.

- Photocatalytic C–H activation : Employ iridium or ruthenium catalysts under blue-light irradiation for selective functionalization .

Validate regioselectivity via X-ray crystallography or NOE NMR experiments .

Q. How does the methoxy group’s position on the cyclohexane ring influence the compound’s conformational dynamics?

The methoxy group’s axial/equatorial preference alters ring puckering and substituent interactions. Use variable-temperature NMR to study ring-flipping kinetics. Computational studies (DFT or Monte Carlo simulations) can map energy barriers for chair-chair interconversion. Compare with analogs lacking the methoxy group to isolate its effects .

Q. What experimental controls are essential when evaluating this compound’s potential neurotoxicity in cell-based assays?

Include:

- Positive controls : Known neurotoxicants (e.g., rotenone for mitochondrial dysfunction).

- Solvent controls : DMSO or ethanol at equivalent concentrations.

- Cell viability assays : MTT or ATP-based luminescence to distinguish cytotoxic vs. specific neurotoxic effects.

Cross-validate findings with transcriptomic profiling (RNA-seq) to identify dysregulated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.